N-(4-chlorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide
Description
N-(4-chlorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a synthetic thiophene derivative characterized by a sulfonyl-linked phenylpiperazine moiety at the 3-position of the thiophene ring and a 4-chlorophenyl carboxamide group at the 2-position. Thiophene-based compounds are widely studied due to their heterocyclic versatility, which allows for diverse pharmacological activities, including receptor modulation and enzyme inhibition .
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S2/c22-16-6-8-17(9-7-16)23-21(26)20-19(10-15-29-20)30(27,28)25-13-11-24(12-14-25)18-4-2-1-3-5-18/h1-10,15H,11-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAOTQLJGSWCAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile.
Introduction of the Carboxamide Group: The carboxamide group is introduced through the reaction of the thiophene derivative with an appropriate amine under amide bond-forming conditions.
Sulfonylation: The thiophene derivative is then sulfonylated using a sulfonyl chloride reagent in the presence of a base such as triethylamine.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety is introduced via nucleophilic substitution, where the sulfonylated thiophene reacts with 4-phenylpiperazine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, cost-effectiveness, and scalability of the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the sulfonyl group, converting them to amines or thiols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like nitric acid for nitration, bromine for bromination, and alkyl halides for alkylation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Nitro, bromo, or alkyl-substituted derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders, inflammation, and cancer.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electron-withdrawing group, enhancing the compound’s ability to interact with nucleophilic sites on proteins. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Sulfonyl Group Variations :
- The target compound’s 4-phenylpiperazinyl sulfonyl group distinguishes it from the 4-chlorobenzyl sulfonyl group in the analog from . Piperazine derivatives are often associated with serotonin or dopamine receptor binding, whereas chlorobenzyl groups may enhance antimicrobial activity .
- The absence of a chlorine atom on the benzyl sulfonyl group (unlike the analog in ) may reduce halogen-related toxicity while introducing piperazine’s pharmacodynamic flexibility.
Carboxamide Substituents :
- The 4-chlorophenyl carboxamide in the target compound contrasts with the 2-chlorophenyl group in the analog. Positional isomerism here could influence receptor selectivity; 4-substituted chlorophenyl groups often improve metabolic stability compared to 2-substituted analogs .
Pharmacological and Functional Comparisons
Analgesic and Anti-inflammatory Potential
The thiophene-3-carboxamide analog from demonstrated analgesic and anti-inflammatory activities in preliminary screens, attributed to its methylphenylimino and chlorophenyl groups . By extension, the target compound’s phenylpiperazine sulfonyl group—a feature common in antipsychotics and antidepressants—may enhance CNS-targeted efficacy but requires validation.
Antimicrobial Activity
Thiophene derivatives with halogenated substituents (e.g., the 4-chlorobenzyl sulfonyl group in ) often exhibit broad-spectrum antimicrobial activity . However, replacing the benzyl group with phenylpiperazine could shift the activity profile toward Gram-positive bacteria or fungi, as piperazine derivatives interfere with microbial cell membrane synthesis .
Pharmacokinetic Considerations
- Metabolic Stability : Chlorophenyl groups are associated with slower hepatic clearance, but the piperazine ring could introduce susceptibility to CYP450-mediated oxidation, necessitating structural optimization .
Biological Activity
N-(4-chlorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including antibacterial, enzyme inhibition, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a thiophene core substituted with a chlorophenyl group and a piperazine moiety, which is known for contributing to various pharmacological effects. The sulfonamide functional group is particularly noteworthy for its role in enhancing biological activity through interactions with biological targets.
Antibacterial Activity
Research has demonstrated that derivatives of thiophene compounds exhibit varying degrees of antibacterial activity. In studies evaluating the antibacterial efficacy of similar compounds, moderate to strong activity was observed against Salmonella typhi and Bacillus subtilis. However, the effectiveness varied against other bacterial strains, indicating selective potency.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Target Bacteria | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | E. coli | Weak |
| Compound D | Staphylococcus aureus | Moderate to Strong |
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Notably, it has shown strong inhibitory activity against acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes, and their inhibition can lead to therapeutic benefits in conditions like Alzheimer's disease and urinary tract infections.
Table 2: Enzyme Inhibition Potency
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 0.5 |
| Urease | Non-competitive | 0.8 |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated various synthesized sulfonamide derivatives for their antimicrobial properties. The results indicated that several compounds exhibited significant antibacterial effects, suggesting that modifications to the thiophene structure could enhance activity against resistant strains .
- Enzyme Interaction Studies : Another investigation focused on the binding interactions of the compound with bovine serum albumin (BSA), revealing strong binding affinity which correlates with increased bioavailability and prolonged action in vivo . This study utilized molecular docking techniques to elucidate the interaction mechanisms at a molecular level.
- Therapeutic Potential : Research highlighted the potential application of this compound as an anti-inflammatory agent. The presence of the piperazine ring has been associated with anti-inflammatory properties in previous studies, suggesting that this compound may also exhibit similar effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
